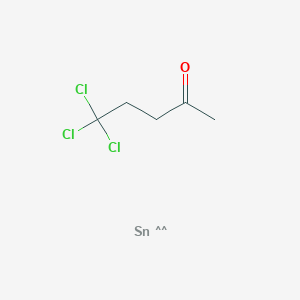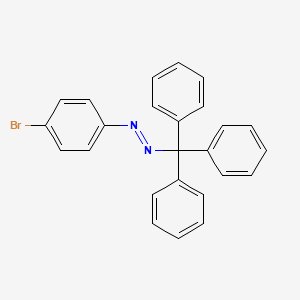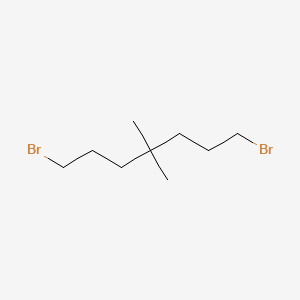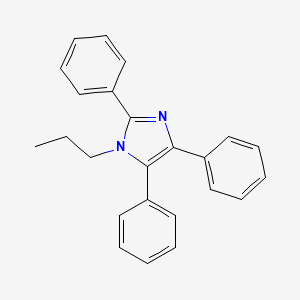
1H-Imidazole, 2,4,5-triphenyl-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2,4,5-triphenyl-1-propyl-: is a heterocyclic compound with the molecular formula C21H16N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole, 2,4,5-triphenyl-1-propyl- can be synthesized through several methods. One common method involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. This reaction is typically carried out under thermal solvent-free conditions using a Brønsted acidic ionic liquid catalyst such as diethyl ammonium hydrogen phosphate . Another method involves the refluxing of benzil, ammonium acetate, and benzaldehyde at 100°C for 5-24 hours .
Industrial Production Methods: Industrial production of 1H-Imidazole, 2,4,5-triphenyl-1-propyl- often involves similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts is crucial for cost-effective production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2,4,5-triphenyl-1-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with formaldehyde and pyrrole in the presence of ethanol to form 2,4,5-triphenyl-1-(1-H pyrrole-1-yl)-1H-imidazole .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated compounds and strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with formaldehyde and pyrrole yields 2,4,5-triphenyl-1-(1-H pyrrole-1-yl)-1H-imidazole .
Scientific Research Applications
1H-Imidazole, 2,4,5-triphenyl-1-propyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2,4,5-triphenyl-1-propyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,4,5-Triphenylimidazole:
1,3-Diazole Derivatives: These compounds have a similar imidazole ring structure and exhibit a wide range of biological activities.
Uniqueness: 1H-Imidazole, 2,4,5-triphenyl-1-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for therapeutic research .
Properties
CAS No. |
55041-11-7 |
|---|---|
Molecular Formula |
C24H22N2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2,4,5-triphenyl-1-propylimidazole |
InChI |
InChI=1S/C24H22N2/c1-2-18-26-23(20-14-8-4-9-15-20)22(19-12-6-3-7-13-19)25-24(26)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
InChI Key |
XWSJPQJDPRBLLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


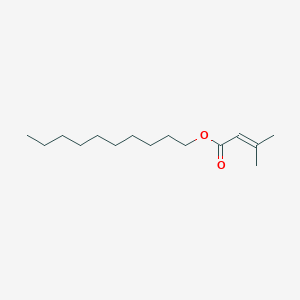
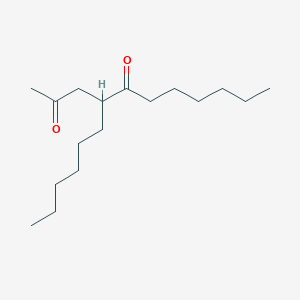
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
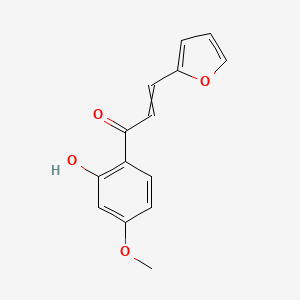
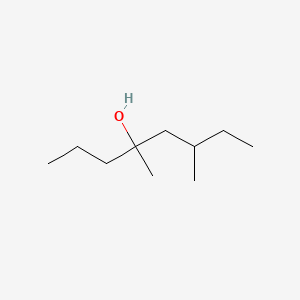
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)

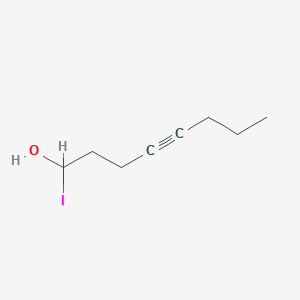
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
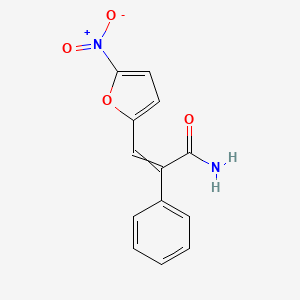
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
